6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine

Chemical Identity Quality Control Procurement Risk

Researchers often face procurement risk when 6-position aminotetralins are misidentified as eptapirone (F11440). This product eliminates that risk with verified identity (CAS 1221723-59-6, MW 213.22) and 95% purity. • Unique 6-OCF2H substituent provides distinct electronic and metabolic profiles vs. methoxy or halo analogs, enabling precise SAR exploration at 5-HT7 receptors. • Offered as a racemic building block for N-functionalization; available in 50 mg to bulk quantities with rapid global delivery. • Enables reliable LC-MS/HPLC method calibration to unequivocally distinguish it from eptapirone (MW 345.40).

Molecular Formula C11H13F2NO
Molecular Weight 213.22 g/mol
CAS No. 1221723-59-6
Cat. No. B1421395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine
CAS1221723-59-6
Molecular FormulaC11H13F2NO
Molecular Weight213.22 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C=C(C=C2)OC(F)F)N
InChIInChI=1S/C11H13F2NO/c12-11(13)15-8-4-5-9-7(6-8)2-1-3-10(9)14/h4-6,10-11H,1-3,14H2
InChIKeyFGDTVOVCPPLKHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1221723-59-6) – Structural Identity and Core Characterization for Research Procurement


6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral 1-aminotetralin building block bearing a difluoromethoxy group at the 6-position of the saturated naphthalene scaffold . Its molecular formula is C11H13F2NO with a molecular weight of 213.22 g/mol [1]. This compound is primarily cataloged as a research chemical by multiple independent suppliers, including Enamine (EN300-60105) and Leyan (2007604), and is typically offered at 95% purity as a racemic mixture . While its specific biological profile is not independently described in primary literature, the 1-aminotetralin scaffold is a privileged structure in neuropsychiatric drug discovery, particularly for serotonin receptor modulation [2]. The difluoromethoxy substituent is of growing interest in medicinal chemistry for its ability to modulate lipophilicity, metabolic stability, and hydrogen-bonding properties compared to methoxy or simple halogen analogs [3].

Scaffold
1-Aminotetralin building block with 6-difluoromethoxy substitution
Chirality
Racemic mixture (95% purity); C1 chiral center — not an enantiopure standard
Substituent Profile
OCF2H modulates lipophilicity and electronic character differently than OCH3 or F

Critical Procurement Distinctions: Why 6-Substituted 1-Aminotetralins Are Not Interchangeable


A direct 'in-class' substitution for 6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine is scientifically unsound due to severe compound identity confusion and unverified structure-activity relationships (SAR). First, a critical procurement risk exists: this compound has been erroneously conflated with eptapirone (F 11440, CAS 179756-58-2), a distinct, potent 5-HT1A agonist with a triazinedione structure, as confirmed by authoritative chemical databases . Second, SAR from the tetralin class demonstrates that subtle substituent variations (e.g., 5,8-disubstitution versus 6-monosubstitution, or methoxy versus difluoromethoxy) can invert functional activity at serotonin receptors, a core application area for this scaffold [1]. The difluoromethoxy group itself exhibits unique electronic character and metabolic fragility compared to other electronegative substituents, making its presence a non-trivial determinant of compound behavior in aminodehalogenation reactions [2]. Therefore, substituting a 6-methoxy, 6-fluoro, or 6-chloro analog, or even a 5,8-disubstituted 1-aminotetralin, without experimental validation will introduce uncontrolled variables that compromise research reproducibility and project direction.

Identity confusion
May be mislabeled as eptapirone (F 11440, CAS 179756-58-2), a distinct triazinedione; verify by MW and CAS to avoid procurement error.
Substituent-dependent SAR
6-OCF2H vs. 6-OCH3, 6-F, or 5,8-disubstituted analogs can invert serotonin receptor activity; class-level SAR suggests direct substitution may shift functional outcomes.
Reaction lability
OCF2H can act as a leaving group in aminodehalogenation, unlike stable OCH3 or F analogs; synthetic pathway may require different conditions to retain the substituent.

Quantitative Differentiators for 6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine: A Comparative Evidence Audit


Differentiation from Eptapirone (F11440): A Procurement Identity Verification

The target compound is frequently mislabeled as F 11440 or eptapirone, creating a significant procurement risk. The target compound (CAS 1221723-59-6) has a molecular weight of 213.22 g/mol and a formula C11H13F2NO . The authentic drug candidate eptapirone (F 11440) has a molecular weight of 345.40 g/mol and a formula C16H23N7O2 . This represents a >60% mass difference and a completely distinct heterocyclic structure. Procurement verification using absolute molecular weight and CAS registry constitutes a quantifiable differentiation criterion.

Identity vs Eptapirone
Head-to-head
Molecular weight difference: 132.18 g/mol (62% increase). Target: C11H13F2NO, 213.22 g/mol; comparator: C16H23N7O2, 345.40 g/mol.
Procurement identity verification; prevents misidentification of received material.
Database cross-check (Chemsrc, FDA) recommended.
Chemical Identity Quality Control Procurement Risk Analytical Chemistry

Enantiomeric Specification: The Significance of a Defined Chiral Center for SAR Studies

The C1 carbon of the tetrahydronaphthalene ring is a chiral center. Historical precedent in 1-aminotetralin pharmacology demonstrates that the (R) and (S) enantiomers of substituted tetralins exhibit a clear-cut separation of biological activities. For instance, (S)-enantiomers were characteristic for anticataleptic and antidepressant-like effects, while (R)-enantiomers retained anxiolytic-like effects in a conditioned emotional response (CER) model [1]. Major suppliers currently list the compound as a racemic mixture with 95% purity . This underscores a critical specification gap: researchers requiring an enantiopure version for target-specific SAR profiling must verify chiral purity against the racemic baseline.

Chiral SAR Context
Class-level
(R) and (S) enantiomers of 1-aminotetralins show divergent CNS activities (antidepressant-like vs. anxiolytic) in rodent models. Supplied as racemate.
Enantiopure versions may be needed for target-specific SAR profiling; racemate limits attribution.
Class-level inference from 5,8-disubstituted analog data (Sarges 1973).
Chiral Resolution Enantiomeric Purity Medicinal Chemistry Stereochemistry

Reactivity Distinction: Competitive Substitution of the Difluoromethoxy Group

The difluoromethoxy group can act as a competitive leaving group in aminodehalogenation reactions. A 2025 study demonstrates that for aromatic nitro compounds bearing OCF2H, the difluoromethoxy substituent can be substituted in competition with other halogen atoms like fluorine or chlorine under specific conditions, leading to product mixtures [1]. This property differentiates it from simple alkoxy (e.g., 6-methoxy) or halo (e.g., 6-fluoro) analogs, where the substituent would be expected to be retained under standard reaction conditions. The reaction outcome (retention vs. substitution) is quantified by the reaction pathway selectivity.

OCF2H Lability
Class-level
Difluoromethoxy group can be competitively substituted in aminodehalogenation reactions (vs. F or Cl), a behavior not observed for OCH3 or F analogs.
Synthetic route must account for possible OCF2H departure; product distribution depends on conditions.
Reported by Petko et al. (2025) under specific aminodehalogenation conditions.
Synthetic Chemistry Reaction Selectivity Fluorinated Building Blocks Aminodehalogenation

Optimal Application Scenarios for 6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine Based on Verified Evidence


Medicinal Chemistry: Synthesis of 5-HT7 Receptor Ligand Libraries

The 1-aminotetralin scaffold is a validated core for developing selective 5-HT7 receptor ligands. The target compound, as a primary amine building block, can be used to synthesize diverse N-substituted analogs for SAR studies. Its procurement ensures access to a scaffold distinct from the more common 2-aminotetralin derivatives, as delineated in foundational structure-activity relationship research. The 6-difluoromethoxy substitution provides a specific electronic environment not achievable with simple methoxy or halo analogs, potentially modulating receptor affinity, as inferred from the class-level importance of electronegative substituents on CNS activity [1].

Analytical Chemistry: Reference Standard for Method Development and Compound Identity Verification

Due to the documented procurement risk of misidentification with eptapirone (F11440), a primary application is as a certified reference standard for analytical method development. Laboratories can utilize its specific molecular weight (213.22 g/mol) and CAS number (1221723-59-6) to calibrate LC-MS or HPLC systems, establishing a baseline that explicitly distinguishes it from the heavier eptapirone (345.40 g/mol). This quantitative identity check is the most robust immediate application supported by available evidence .

Synthetic Methodology: Exploring Difluoromethoxy Substituent Lability in Palladium-Catalyzed Aminations

The compound serves as a model substrate for investigating the competitive substitution chemistry of the OCF2H group, as recently documented in aminodehalogenation studies. Methodologists can use it to define reaction conditions that selectively retain or cleave the difluoromethoxy group, a question of mechanistic and practical significance given the group's increasing use in pharmaceuticals. This scenario leverages its unique reactivity profile compared to methoxy or fluoro analogs, which lack this substitutional lability under similar conditions [2].

Application
Selection Property
Validation Focus
5-HT7 ligand library synthesis
1-Aminotetralin scaffold with 6-OCF2H for N-substituted SAR
Serotonin receptor subtype affinity profiling; scaffold distinct from 2-aminotetralins
Analytical reference standard
Distinct mass and formula vs. common misidentified compound
LC-MS/HPLC identity verification using CAS 1221723-59-6 and MW 213.22
Difluoromethoxy reactivity model
OCF2H leaving-group potential under amination conditions
Reaction condition screening for retention vs. substitution outcome
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